2-Desmethyl Paliperidone

Pharmaceutical impurity profiling RP-HPLC method validation Stability-indicating assay

2-Desmethyl Paliperidone (CAS 1268058-08-7) is a demethylated structural analog of the atypical antipsychotic paliperidone (9-hydroxyrisperidone), characterized by the formal loss of a methyl group from the 2-position of the tetrahydropyrido[1,2-a]pyrimidin-4-one ring system, yielding a molecular formula of C₂₂H₂₅FN₄O₃ and a molecular weight of 412.46 g/mol. It is catalogued as Paliperidone Impurity 6 (or Impurity 42 in some pharmacopoeial nomenclatures) and is recognized both as a process-related impurity arising during paliperidone synthesis and as a putative minor metabolite formed via cytochrome P450-mediated oxidative N-dealkylation/demethylation, though direct in vivo confirmation remains limited.

Molecular Formula C22H25FN4O3
Molecular Weight 412.465
CAS No. 1268058-08-7
Cat. No. B579912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Desmethyl Paliperidone
CAS1268058-08-7
Synonyms3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC22H25FN4O3
Molecular Weight412.465
Structural Identifiers
SMILESC1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O
InChIInChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2
InChIKeyCSQXUYGPAMNXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Desmethyl Paliperidone (CAS 1268058-08-7) – Chemical Identity, Impurity Classification, and Procurement Baseline


2-Desmethyl Paliperidone (CAS 1268058-08-7) is a demethylated structural analog of the atypical antipsychotic paliperidone (9-hydroxyrisperidone), characterized by the formal loss of a methyl group from the 2-position of the tetrahydropyrido[1,2-a]pyrimidin-4-one ring system, yielding a molecular formula of C₂₂H₂₅FN₄O₃ and a molecular weight of 412.46 g/mol [1]. It is catalogued as Paliperidone Impurity 6 (or Impurity 42 in some pharmacopoeial nomenclatures) and is recognized both as a process-related impurity arising during paliperidone synthesis and as a putative minor metabolite formed via cytochrome P450-mediated oxidative N-dealkylation/demethylation, though direct in vivo confirmation remains limited . Paliperidone itself is predominantly excreted renally as unchanged drug (~59% of dose), with only four minor metabolic pathways each accounting for ≤6.5% of total biotransformation [2], positioning 2-Desmethyl Paliperidone as a low-abundance yet analytically critical species for pharmaceutical quality control. The compound is supplied as a high-purity reference standard (typically ≥95% by HPLC) for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) regulatory filings during commercial production of paliperidone [1].

Why 2-Desmethyl Paliperidone Cannot Be Substituted by Other Paliperidone Impurities, Metabolites, or the Parent API in Analytical and Bioanalytical Workflows


Within the paliperidone analytical ecosystem, 2-Desmethyl Paliperidone occupies a structurally and functionally irreducible niche that precludes substitution by paliperidone itself, risperidone, 9-hydroxyrisperidone, or other listed impurities (e.g., Imp-A through Imp-E). The loss of the 2-methyl group alters both chromatographic retention behavior and mass spectrometric fragmentation patterns relative to the parent, making it essential as a system suitability marker for resolving closely eluting impurity peaks in stability-indicating RP-HPLC methods [1]. Unlike paliperidone (MW 426.49), which accounts for ~97% of the 24-h plasma AUC and is primarily renally excreted unchanged in humans [2], 2-Desmethyl Paliperidone is not detected as a major circulating species—its significance lies entirely in its identity as a trace-level process impurity and a theoretical metabolite, demanding dedicated reference material with certified purity, characterized spectral data (NMR, MS, IR), and regulatory-grade documentation for ANDA/MAA submissions [3]. No other paliperidone-related substance simultaneously matches this exact molecular formula (C₂₂H₂₅FN₄O₃), CAS registry number (1268058-08-7), and dual impurity/metabolite classification, meaning generic interchange with paliperidone, risperidone, or even other process impurities (e.g., 9-Keto risperidone, N-oxide derivatives) would invalidate method specificity, compromise impurity profiling accuracy, and risk regulatory non-compliance.

2-Desmethyl Paliperidone – Product-Specific Quantitative Differentiation Evidence Against Closest Comparators


Molecular Weight Differential of 14.03 Da Versus Paliperidone Drives Chromatographic Selectivity for Impurity Profiling

2-Desmethyl Paliperidone (MW 412.46) is differentiated from its parent compound paliperidone (MW 426.49) by a mass decrement of 14.03 Da—equivalent to the formal loss of one methylene (–CH₂–) unit from the 2-position of the pyridopyrimidinone ring. This structural modification alters reversed-phase chromatographic retention. In a validated stability-indicating RP-LC method for paliperidone, five process-related impurities (Imp-A through Imp-E) were resolved, with Imp-C (identified as the M12 ketone metabolite) and Imp-D established as degradation products under oxidative and acid stress conditions [1]. Although 2-Desmethyl Paliperidone is catalogued separately as Impurity 6/42 and was not among the five impurities explicitly named in that study, its structural distinction from paliperidone—loss of a methyl group versus the ketone or hydroxyl modifications characterizing Imp-A through Imp-E—necessitates its independent chromatographic characterization and certified reference standard use to avoid co-elution or misidentification during impurity profiling [2].

Pharmaceutical impurity profiling RP-HPLC method validation Stability-indicating assay

Regulatory Dossier Utility: Certified Purity ≥95% by HPLC with Full Characterization Package for ANDA Filings

Commercial sources supply 2-Desmethyl Paliperidone as a reference standard with certified purity of ≥95% by HPLC, accompanied by comprehensive characterization data including NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC chromatograms compliant with regulatory guidelines for ANDA submissions [1]. CATO Research Chemicals offers this compound as an ISO 17034-certified reference material with a purity specification of >95%, a shelf life of 3 years under storage at 2–8°C, and a full quality documentation package encompassing certificates of analysis, structural confirmation reports, and traceability documentation [2]. In contrast, paliperidone API reference standards are qualified to pharmacopoeial monographs (USP/EP) with purity typically ≥99%, but they do not serve the specific function of identifying and quantifying the 2-desmethyl impurity in drug substance or drug product batches—a function that is explicitly required by ICH Q3A/Q3B guidelines for impurity profiling [3]. The absence of this specific impurity reference standard would leave a critical gap in the impurity profile, as no other paliperidone-related substance can serve as a surrogate for the desmethyl species in method validation or batch release testing.

ANDA regulatory submission Reference standard qualification ISO 17034 certified reference material

Metabolic Pathway Classification: Distinct from Paliperidone’s Four Established Minor Pathways, Yet Structurally Consistent with a Demethylation Route

The human absorption, metabolism, and excretion study of [¹⁴C]paliperidone (1 mg oral dose) established that paliperidone undergoes biotransformation via four minor pathways: oxidative N-dealkylation to acid metabolite M1, monohydroxylation of the alicyclic ring to M9, alcohol dehydrogenation to ketone M12, and benzisoxazole scission (M11) with subsequent glucuronidation (M16); each pathway accounts for ≤6.5% of the total dose, and no individual metabolite was detected in plasma [1]. 2-Desmethyl Paliperidone, as a product of demethylation at the 2-position, is not enumerated among these four pathways as a separately named metabolite; however, the oxidative N-dealkylation pathway conceptually accommodates demethylation chemistry . This metabolic ambiguity—being structurally plausible yet not explicitly confirmed as an in vivo human metabolite—distinguishes 2-Desmethyl Paliperidone from the definitively identified metabolites (M1, M9, M10, M11, M12, M16) and from the parent drug paliperidone itself, which comprises 97% of circulating drug-related material. For bioanalytical method developers and metabolite identification studies, this means 2-Desmethyl Paliperidone serves as a critical synthetic reference standard to probe for the presence or absence of this theoretical pathway in novel matrices or populations, a role that cannot be fulfilled by any of the established metabolite standards.

Drug metabolism In vivo biotransformation Metabolite identification

Structural Distinction from Risperidone and 9-Hydroxyrisperidone: The 2-Desmethyl Modification Introduces Unique Physicochemical Handles

2-Desmethyl Paliperidone differs from both risperidone (MW 410.49; C₂₃H₂₇FN₄O₂) and paliperidone/9-hydroxyrisperidone (MW 426.49; C₂₃H₂₇FN₄O₃) by a distinct combination of structural modifications. Relative to risperidone, paliperidone adds a hydroxyl group at the 9-position (+16 Da; increased hydrophilicity), a feature known to reduce blood-brain barrier permeability compared to risperidone due to enhanced P-glycoprotein efflux [1]. 2-Desmethyl Paliperidone retains the 9-hydroxyl group while additionally losing the 2-methyl substituent (−14 Da relative to paliperidone), yielding a net mass difference of +2 Da compared to risperidone. This structural configuration is predicted to further modulate hydrogen bond donor/acceptor capacity and lipophilicity relative to both risperidone and paliperidone, though experimental logP and pKa data for the compound remain unpublished [2]. In the context of pharmaceutical analysis, these incremental physicochemical shifts translate to distinguishable retention times across multiple orthogonal chromatographic systems (RP, HILIC), ensuring that the compound can be uniquely resolved from its structural analogs during impurity profiling or forced degradation studies [3].

Physicochemical property comparison LogP prediction Hydrogen bonding capacity

Exclusivity in Pharmacopoeial Impurity Indexing: Dual Designation as Impurity 6 and Impurity 42 Provides Multi-Jurisdictional Procurement Traceability

2-Desmethyl Paliperidone is catalogued under multiple impurity designation systems: Paliperidone Impurity 6 (common in Chinese and Indian pharmacopoeial contexts) and Paliperidone Impurity 42 (used in certain USP-related impurity indexing schemes) [1]. This dual nomenclature reflects its recognition across different regulatory frameworks and facilitates procurement traceability for ANDA/MA filers operating in multiple jurisdictions. Pharmaceutical reference standard suppliers such as SynZeal offer traceability against both USP and EP pharmacopoeial standards upon feasibility assessment, enabling alignment with the specific impurity naming conventions required by different regulatory agencies [2]. In contrast, structurally related impurities such as 9-Keto risperidone (Impurity 6 in an alternative numbering system, CAS 1189516-65-1, MW 424.48) or the enantiomeric (R)-paliperidone carry distinct CAS numbers and molecular formulas, meaning they cannot be interchanged in impurity limit tests or system suitability evaluations . The unambiguous CAS registry number (1268058-08-7) and compound-specific IUPAC nomenclature ensure that procurement specifications are globally transferable without risk of cross-identification with other paliperidone-related substances.

Pharmacopoeial impurity nomenclature Regulatory submission documentation Multi-compendial compliance

2-Desmethyl Paliperidone – High-Impact Application Scenarios Driving Scientific and Industrial Procurement


Stability-Indicating HPLC Method Validation: System Suitability Marker for Impurity Resolution

In the development and validation of stability-indicating RP-HPLC methods for paliperidone drug substance and drug product, 2-Desmethyl Paliperidone serves as an essential system suitability marker to verify resolution between the parent API peak and the desmethyl impurity peak. The 14 Da mass difference and altered retention characteristics relative to paliperidone necessitate the use of the authentic impurity reference standard—rather than the API itself—to establish relative retention times (RRTs), resolution factors (Rs), and limit of detection (LOD)/limit of quantification (LOQ) for impurity profiling as required by ICH Q2(R1) guidelines [1]. Without this specific reference material, method validation would be incomplete, as peak identity for the desmethyl impurity cannot be inferred from paliperidone or any other impurity standard [2].

ANDA Regulatory Filing: Impurity Limit Documentation and Batch Release Testing

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for paliperidone extended-release tablets (generic Invega), 2-Desmethyl Paliperidone must be individually identified, quantified, and controlled as a specified impurity. Regulatory guidelines (ICH Q3A/Q3B) require that any impurity present at levels above the identification threshold (0.1% for a maximum daily dose of ≤2 g) be structurally characterized and toxicologically qualified [1]. The ISO 17034-certified reference standard with full characterization documentation (NMR, MS, HPLC, IR) provided by suppliers such as CATO and SynZeal enables ANDA applicants to meet these requirements, including impurity content reporting, batch-to-batch consistency demonstration, and stability trend analysis over the product shelf life [3][4].

Metabolite Identification and In Vitro Metabolism Studies: Probing the Demethylation Pathway

Although 2-Desmethyl Paliperidone has not been definitively confirmed as a circulating human metabolite, its structural plausibility as a CYP450-mediated demethylation product makes it a valuable reference standard for in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes. Researchers investigating the minor metabolic pathways of paliperidone—each accounting for ≤6.5% of total biotransformation [5]—can use the synthetic 2-Desmethyl Paliperidone standard to develop targeted LC-MS/MS multiple reaction monitoring (MRM) transitions, establish retention time libraries, and quantify potential formation of the desmethyl species under various incubation conditions . This application supports both fundamental DMPK research and regulatory metabolism-investigation requirements for new paliperidone formulations.

Forced Degradation Studies: Discriminating Process Impurities from Degradation Products

In forced degradation (stress) studies conducted per ICH Q1A(R2) guidelines, 2-Desmethyl Paliperidone serves as a critical reference to determine whether the desmethyl species originates from the synthetic process (process impurity) or from drug substance degradation under stress conditions (degradant). The stress degradation study of paliperidone identified that among five impurities resolved by RP-HPLC, two (Imp-C and Imp-D) were confirmed as degradation products under oxidative and acid hydrolysis conditions, while the others were process-related [1]. 2-Desmethyl Paliperidone, analyzed alongside the stressed samples, enables mass balance assessment and degradation pathway elucidation, ensuring that the impurity control strategy is appropriately designed to address both process-related and degradation-related sources of this specified impurity [2].

Quote Request

Request a Quote for 2-Desmethyl Paliperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.